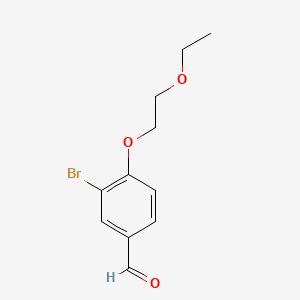

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-(2-ethoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-14-5-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRBJSLYARXFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733923 | |

| Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341950-98-8 | |

| Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 2 Ethoxyethoxy Benzaldehyde

Strategic Retrosynthetic Analysis

Disconnection Approaches for Aromatic Bromination

The primary challenge in the synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is the regioselective introduction of the bromine atom at the position ortho to the ether group and meta to the aldehyde. The two substituents on the benzene (B151609) ring, the aldehyde (-CHO) and the ether (-OR), exert conflicting directing effects during electrophilic aromatic substitution. The aldehyde group is a deactivating, meta-directing group, while the alkoxy group is an activating, ortho, para-directing group.

Given that the target isomer has the bromine atom at the 3-position, this corresponds to an ortho substitution relative to the powerful activating alkoxy group. Therefore, the most logical retrosynthetic disconnection involves breaking the C-Br bond, envisioning a precursor such as 4-(2-ethoxyethoxy)benzaldehyde (B8391169). The challenge then becomes achieving selective bromination at the C-3 position over the sterically less hindered and electronically similar C-5 position. Traditional bromination methods often yield a mixture of isomers, making regiocontrol a key consideration. stackexchange.com

An alternative, less direct disconnection would involve functional group interconversion, for instance, from a pre-installed directing group that facilitates ortho-bromination before being converted into the aldehyde.

Strategies for Ether Linkage Formation

The 2-ethoxyethoxy side chain can be disconnected at the ether linkage. This leads to two plausible synthetic routes based on the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.org

The first and more common strategy involves the reaction of a substituted phenol (B47542) with an alkyl halide. In this case, the disconnection of the ether bond in the precursor 4-(2-ethoxyethoxy)benzaldehyde suggests 4-hydroxybenzaldehyde (B117250) as the phenolic starting material and a 2-ethoxyethyl halide (e.g., 2-ethoxyethyl chloride or bromide) as the alkylating agent. This approach is generally preferred as it utilizes a readily available and reactive primary alkyl halide, which is ideal for the SN2 mechanism of the Williamson synthesis. masterorganicchemistry.comlibretexts.org

A second possibility would involve the reaction of a bromo-substituted phenol, such as 3-bromo-4-hydroxybenzaldehyde (B1265673), with 2-ethoxyethyl halide. This route introduces the bromine atom at an earlier stage.

Targeted Bromination Procedures

Achieving the desired 3-bromo substitution pattern on the 4-(2-ethoxyethoxy)benzaldehyde scaffold requires careful selection of the bromination method and optimization of reaction conditions to ensure high regioselectivity.

Regioselective Ortho-Bromination on Benzaldehyde (B42025) Scaffolds

The powerful activating and ortho, para-directing nature of the alkoxy group at C-4 is the dominant factor in the bromination of 4-alkoxybenzaldehydes. The hydroxyl group in 4-hydroxybenzaldehyde is a strong activator, and its bromination with bromine in chloroform (B151607) has been shown to yield 3-bromo-4-hydroxybenzaldehyde, demonstrating the directing effect of the hydroxyl group to the ortho position. prepchem.com This suggests that the 4-(2-ethoxyethoxy) group will similarly direct the incoming electrophile to the C-3 and C-5 positions. The challenge lies in preventing di-bromination and separating the potential mixture of 3-bromo and 3,5-dibromo products.

For benzaldehyde derivatives where direct bromination is not sufficiently selective, the use of a directing group can be a powerful strategy. For example, the conversion of the aldehyde to an O-methyloxime can facilitate palladium-catalyzed ortho-bromination. libretexts.orgacs.org This multi-step sequence involves protection of the aldehyde, directed C-H activation and bromination, followed by deprotection to regenerate the aldehyde. acs.org

Utilization of Brominating Agents and Catalytic Systems

The choice of brominating agent is critical for controlling the reactivity and selectivity of the reaction. While molecular bromine (Br₂) can be effective, it is highly reactive and can lead to over-bromination. A milder and often more selective alternative is N-bromosuccinimide (NBS). google.com NBS is a solid, easy-to-handle reagent that can provide a low concentration of bromine in situ, which can help to improve regioselectivity. youtube.com Solid-state reactions with NBS have been shown to produce nuclear brominated products exclusively with some aromatic aldehydes.

To enhance the electrophilicity of the brominating agent and influence regioselectivity, various catalytic systems can be employed. Lewis acids can be used to activate the brominating agent. nsf.gov For instance, the bromination of 4-fluorobenzaldehyde (B137897) with bromine can be catalyzed by aluminum trichloride. However, the choice of Lewis acid is crucial, as some may preferentially coordinate with the carbonyl oxygen of the aldehyde.

The table below summarizes some common brominating agents and their typical applications in the context of aromatic aldehydes.

| Brominating Agent | Catalyst/Conditions | Typical Application |

| Bromine (Br₂) | Lewis Acid (e.g., AlCl₃, FeCl₃) or no catalyst | Electrophilic aromatic bromination |

| N-Bromosuccinimide (NBS) | Acid catalyst or radical initiator | Milder electrophilic bromination or radical bromination |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Lewis Acid (e.g., ZrCl₄) | Benzylic bromination |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield of the desired 3-bromo isomer and minimize the formation of byproducts. Key parameters to consider include the solvent, temperature, and reaction time.

The choice of solvent can significantly influence the outcome of the reaction. For the Williamson ether synthesis step, polar aprotic solvents like DMF or acetonitrile (B52724) are often used to dissolve the reactants and facilitate the SN2 reaction.

For the bromination step, the solvent can affect the solubility of the reagents and the stability of the intermediates. Chlorinated solvents like dichloromethane (B109758) or chloroform are commonly used for electrophilic brominations. prepchem.com The reaction temperature must be carefully controlled. Lower temperatures, often at or below room temperature, can help to improve the selectivity of the reaction by favoring the kinetically controlled product and reducing the rate of potential side reactions. prepchem.com

The following table presents a hypothetical optimized synthesis based on the discussed methodologies.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 4-Hydroxybenzaldehyde, 2-Ethoxyethyl chloride | NaH, DMF, rt | 4-(2-Ethoxyethoxy)benzaldehyde |

| 2 | 4-(2-Ethoxyethoxy)benzaldehyde | NBS, Acetonitrile, 0 °C to rt | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde |

This proposed two-step synthesis, starting with a Williamson ether synthesis followed by a regioselective bromination with NBS, represents a logical and efficient pathway to 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde. The success of this synthesis hinges on the effective control of regioselectivity in the final bromination step.

Etherification and Alkylation Protocols for the Ethoxyethoxy Moiety

The formation of the ethoxyethoxy group on the aromatic ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through nucleophilic substitution reactions, where a phenolic precursor is alkylated with a reactive derivative of 2-ethoxyethanol (B86334).

The 2-ethoxyethanol side chain is a crucial reagent for the etherification step. nih.gov It is commonly manufactured through the reaction of ethylene (B1197577) oxide with ethanol (B145695). wikipedia.org However, more advanced and controlled laboratory-scale syntheses have been developed to optimize yield and purity.

One such advanced method involves the synthesis of 2-ethoxyethanol from ethylene oxide and ethanol using a 5A molecular sieve loaded with potassium hydroxide (B78521) (KOH) as a catalyst in a continuous membrane reactor. researchgate.net This approach has been shown to achieve a high selectivity of 88.81% for 2-ethoxyethanol under specific conditions. researchgate.net Another, more complex route starts from dichloroacetic acid derivatives, which are reacted with sodium ethoxide and subsequently reduced using potassium borohydride (B1222165) (KBH4) to yield 2,2-diethoxyethanol. google.comgoogle.com

Table 1: Comparison of Synthetic Methods for the 2-Ethoxyethanol Side Chain

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Industrial Manufacturing | Ethylene oxide, Ethanol | - | - | Standard industrial process | wikipedia.org |

| Catalytic Membrane Reactor | Ethylene oxide, Ethanol | KOH / 5A molecular sieve | 110°C, Space time 2 h | 88.81% selectivity | researchgate.net |

The formation of the aryl ether bond in 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is most effectively accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction is a cornerstone of organic synthesis due to its reliability and broad scope for preparing both symmetrical and asymmetrical ethers. wikipedia.org

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org In this process, a nucleophile, which is typically an alkoxide or a phenoxide ion, performs a backside attack on an electrophilic carbon atom bearing a good leaving group, such as a halide (e.g., bromide, chloride) or a sulfonate (e.g., tosylate, mesylate). masterorganicchemistry.comwikipedia.org This concerted mechanism results in the formation of an ether and the inversion of stereochemistry at the electrophilic carbon. libretexts.org For the synthesis to be efficient, the alkylating agent should ideally be a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org

To synthesize 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, the Williamson ether synthesis is applied by coupling the phenolic precursor, 3-bromo-4-hydroxybenzaldehyde, with an activated form of the 2-ethoxyethanol side chain. google.commasterorganicchemistry.comkhanacademy.org

The process begins with the deprotonation of the hydroxyl group of 3-bromo-4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. wvu.edu This is typically achieved using a suitable base. wvu.edu The resulting phenoxide then reacts with a 2-ethoxyethyl derivative, such as 1-bromo-2-ethoxyethane or 1-chloro-2-ethoxyethane, to form the desired ether linkage. masterorganicchemistry.com The choice of base and solvent is critical for optimizing the reaction conditions. An alternative approach described in patent literature for a similar structure involves an SNAr reaction on a fluoro-benzaldehyde derivative with an alcohol in the presence of a base like potassium carbonate. google.com

Table 2: Typical Reagents for Williamson Ether Synthesis of the Target Compound

| Component | Example | Role | Reference |

|---|---|---|---|

| Phenolic Precursor | 3-Bromo-4-hydroxybenzaldehyde | Source of the aromatic ring and nucleophile upon deprotonation | nih.gov |

| Alkylating Agent | 1-Bromo-2-ethoxyethane | Provides the ethoxyethoxy side chain | masterorganicchemistry.comwikipedia.org |

| Base | Potassium Carbonate (K2CO3), Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the active nucleophile | masterorganicchemistry.comgoogle.com |

Convergent and Linear Synthesis Pathways to 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

The construction of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde can be approached through either a linear or a convergent synthetic strategy. masterorganicchemistry.com

A linear synthesis involves the sequential modification of a single starting material. A plausible linear route would begin with 4-hydroxybenzaldehyde. This precursor would first undergo regioselective bromination at the 3-position. A reported method for this transformation is the oxybromination of 4-hydroxybenzaldehyde using bromine and hydrogen peroxide in dichloromethane at 0 °C, which yields 3-bromo-4-hydroxybenzaldehyde. rsc.org The final step would be the etherification of the resulting intermediate via the Williamson ether synthesis as previously described.

A convergent synthesis , by contrast, involves the independent preparation of key molecular fragments, which are then combined in a later step. For this target molecule, a convergent approach would involve:

Synthesis of Arm A: Preparation of the 3-bromo-4-hydroxybenzaldehyde intermediate, as in the linear pathway. rsc.org

Synthesis of Arm B: Preparation of an activated side chain, such as 1-bromo-2-ethoxyethane, from 2-ethoxyethanol.

Final Coupling: The two fragments are joined in a final Williamson ether synthesis reaction to afford 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde.

Development of Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This includes the use of greener solvents and the design of reactions that minimize waste and energy consumption.

Efforts to create more sustainable synthetic routes for compounds like 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde focus on replacing traditional volatile organic solvents with greener alternatives. One promising green solvent is γ-valerolactone (GVL), which is biodegradable, has a high boiling point, and is derived from lignocellulosic biomass. nih.gov GVL/water mixtures have been recognized as an environmentally friendly medium for organosolv processes, which involve the cleavage and formation of ether bonds in lignin, demonstrating its potential applicability in aryl ether synthesis. nih.gov

Other green chemistry principles can also be applied to the synthesis. The Williamson ether synthesis is advantageous as it often proceeds without the need for a metal catalyst, avoiding potential contamination of the product and the environment with heavy metals. beilstein-journals.org Furthermore, reaction efficiency can be improved by using phase-transfer catalysts, which can facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, potentially reducing reaction times and the need for harsh solvents. khanacademy.org In some cases, a large excess of one of the liquid reactants, such as 2-ethoxyethanol, can serve as the solvent, thereby reducing the number of components in the reaction mixture. masterorganicchemistry.com

Catalyst Development for Enhanced Efficiency and Environmental Impact

The etherification to produce 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is typically achieved through a Williamson ether synthesis or related reactions. The choice of catalyst is critical in driving the reaction towards high yields, minimizing side products, and adhering to the principles of green chemistry. Research in this area has focused on several classes of catalysts, each with distinct advantages in terms of efficiency and environmental impact.

One of the most established and effective methods for this type of etherification is Phase Transfer Catalysis (PTC) . This technique is particularly well-suited for reacting a phenoxide, which is often water-soluble, with an alkyl halide that is soluble in an organic solvent. crdeepjournal.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. crdeepjournal.org This method often leads to high yields under relatively mild conditions and can reduce the need for harsh, anhydrous solvents. crdeepjournal.org

In the context of synthesizing 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, a phase transfer-catalyzed reaction would involve the deprotonation of 3-bromo-4-hydroxybenzaldehyde with a base in a two-phase system, followed by the catalyzed reaction with a 2-ethoxyethyl halide. The efficiency of this process is dependent on the structure of the phase transfer catalyst, the choice of solvent, and the reaction temperature.

Table 1: Comparison of Quaternary Ammonium Salts as Phase Transfer Catalysts in the Synthesis of an Analogous Aryl Ether

| Catalyst | Structure | Reaction Time (h) | Yield (%) | Environmental Considerations |

| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | 6 | 92 | Moderate biodegradability |

| Benzyltriethylammonium Chloride (BTEAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | 8 | 88 | Potential for chlorinated byproducts |

| Aliquat 336 | [CH₃(CH₂)₇]₃N⁺CH₃ Cl⁻ | 5 | 95 | Lower biodegradability |

Note: The data in this table is representative of typical results for phase transfer catalyzed etherification of phenols and is intended for illustrative purposes.

More recently, a focus on green chemistry has spurred the development of more environmentally benign catalytic systems. One promising approach involves the use of copper catalysts in aqueous media. For instance, a system employing copper(I) oxide (Cu₂O) with 4,7-dihydroxy-1,10-phenanthroline as a ligand has been shown to be effective for the one-pot synthesis of alkyl aryl ethers from aryl halides in water. rsc.org This method avoids the use of volatile organic solvents and can proceed with high efficiency. rsc.org While this specific system is designed for a tandem hydroxylation-etherification, the principles can be adapted for the direct etherification of phenols.

Another avenue of green catalyst development is the use of metal-free reaction conditions. The arylation of alcohols using diaryliodonium salts in water has been demonstrated as a viable method for forming aryl ethers without the need for a transition metal catalyst. organic-chemistry.org This approach is advantageous as it avoids the potential for metal contamination in the final product and simplifies purification. organic-chemistry.org

Table 2: Performance of Green Catalytic Systems in Aryl Ether Synthesis

| Catalytic System | Reaction Medium | Temperature (°C) | Yield (%) | Key Environmental Advantage |

| Cu₂O / 4,7-dihydroxy-1,10-phenanthroline | Water | 110 | 85-95 | Avoids organic solvents |

| Diaryliodonium salts / NaOH | Water | 60 | 60-90 | Metal-free conditions |

| Zirconium-based catalysts | Isopropanol | 100-160 | 70-90 | Use of a green solvent |

Note: This table presents generalized data for the synthesis of functionalized aryl ethers using green catalytic methods and serves as a comparative illustration.

Furthermore, research into heterogeneous catalysts is gaining traction. These catalysts, which are in a different phase from the reactants, can be easily recovered and reused, thus reducing waste and production costs. For the synthesis of aryl ethers, supported metal catalysts or functionalized resins could offer a more sustainable alternative to homogeneous systems.

The development of catalysts for the synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is continuously evolving, with a clear trend towards systems that offer not only high efficiency and selectivity but also a significantly reduced environmental footprint. The choice of catalyst will ultimately depend on a balance of factors including cost, availability, reaction conditions, and the desired purity of the final product.

Chemical Transformations and Derivative Synthesis of 3 Bromo 4 2 Ethoxyethoxy Benzaldehyde

Reactivity at the Aldehyde Functional Group

The aldehyde group is a classic electrophilic center, susceptible to a wide array of nucleophilic attacks and condensation reactions. Its position on the aromatic ring allows it to activate the synthesis of various conjugated systems and heterocyclic structures.

The aldehyde functionality of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde readily participates in carbon-carbon bond-forming condensation reactions, which are fundamental in organic synthesis for building molecular complexity.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govjocpr.com This reaction proceeds via a deprotonated active methylene species (a carbanion) attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product. nih.gov The presence of electron-donating or electron-withdrawing groups on the benzaldehyde (B42025) can influence the reaction rate, though the reaction is generally robust for a wide variety of aromatic aldehydes. nih.gov

The Aldol (B89426) condensation occurs between two carbonyl compounds, one of which must have an α-hydrogen to form an enolate. magritek.com In a mixed or crossed aldol reaction, 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, which lacks α-hydrogens, can act exclusively as the electrophilic partner, reacting with an enolizable ketone or aldehyde. This reaction, typically performed under basic or acidic conditions, initially forms a β-hydroxy carbonyl compound, which can then be dehydrated, often with heat, to yield an α,β-unsaturated ketone or aldehyde (a chalcone (B49325) derivative, for instance, if the partner is an acetophenone). magritek.com

Table 1: Representative Conditions for Condensation Reactions

| Reaction Type | Reactant | Catalyst/Reagents | Solvent | Typical Product |

|---|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine or SeO2/ZrO2 | Ethanol (B145695) or Water | 2-(3-Bromo-4-(2-ethoxyethoxy)benzylidene)malononitrile |

| Aldol (Crossed) | Acetone | NaOH or KOH | Ethanol/Water | 4-(3-Bromo-4-(2-ethoxyethoxy)phenyl)but-3-en-2-one |

The aldehyde group can be selectively transformed into either a carboxylic acid or a primary alcohol without affecting the other functional groups in the molecule.

Selective Oxidation: The aldehyde can be efficiently oxidized to the corresponding benzoic acid derivative, 3-Bromo-4-(2-ethoxyethoxy)benzoic acid. Modern green chemistry protocols favor the use of clean oxidants like hydrogen peroxide. A notable method involves using H₂O₂ in the presence of a selenium catalyst, such as diphenyl diselenide, in an aqueous medium. mdpi.com This approach avoids the use of heavy metal oxidants and harsh conditions.

Selective Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, [3-Bromo-4-(2-ethoxyethoxy)phenyl]methanol. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation. To prevent potential side reactions like intramolecular transesterification, especially in complex substrates, the reaction can be buffered by adding a weak acid like acetic acid. nih.gov This method ensures the chemoselective reduction of the aldehyde to the benzyl (B1604629) alcohol. nih.gov

Table 2: Selective Oxidation and Reduction Reagents

| Transformation | Reagent System | Product |

|---|---|---|

| Oxidation | H₂O₂ / Catalytic (PhSe)₂ | 3-Bromo-4-(2-ethoxyethoxy)benzoic acid |

| Reduction | NaBH₄ / Acetic Acid | [3-Bromo-4-(2-ethoxyethoxy)phenyl]methanol |

The carbonyl carbon of the aldehyde is highly electrophilic and serves as a key site for nucleophilic attack. This leads to a variety of addition products. For instance, reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) results in the formation of secondary alcohols after an aqueous workup.

Furthermore, the aldehyde undergoes nucleophilic addition-elimination reactions with primary amines and their derivatives. youtube.com For example, reaction with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazones. sigmaaldrich.com This reactivity is crucial for creating imine-linked structures or for use in further synthetic elaborations like the Wolff-Kishner reduction, although the latter may not be compatible with the aryl bromide.

Reactions Involving the Aromatic Bromine Atom

The carbon-bromine bond on the aromatic ring provides a handle for a powerful suite of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These palladium-catalyzed reactions are pillars of modern organic synthesis and are highly effective for aryl bromides.

The Suzuki-Miyaura coupling reaction joins the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand can be crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.gov

The Stille reaction couples the aryl bromide with an organotin reagent (organostannane). wikipedia.orguwindsor.ca A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups, making it suitable for late-stage functionalization of complex molecules. uwindsor.ca The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organostannane and reductive elimination to give the coupled product. wikipedia.org

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic protocol uses a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base. organic-chemistry.orgnrochemistry.com This reaction is the most common method for synthesizing arylalkynes. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making aryl bromides excellent substrates for this transformation. nrochemistry.comlibretexts.org

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Typical Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Biaryl or Styrene derivative |

| Stille | Organostannane (R-SnBu₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Substituted arene/alkene |

| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst + Base (e.g., Et₃N) | Arylalkyne |

The synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and materials science, is a primary application of the cross-coupling reactions mentioned above. nih.gov The Suzuki-Miyaura reaction is arguably the most common and versatile method for this purpose, allowing the direct coupling of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde with another arylboronic acid to create a biaryl structure. organic-chemistry.org

Beyond the standard palladium-catalyzed methods, research continues to explore alternative strategies. These include using different transition metals, such as nickel or cobalt, which can offer different reactivity profiles and may be more cost-effective. rsc.org Furthermore, innovative approaches like biocatalytic oxidative coupling using enzymes like cytochrome P450 are emerging as powerful tools for creating biaryl bonds with high selectivity, representing a green and advanced strategy for such transformations. nih.gov These methods provide a direct C-H/C-H coupling pathway, though their application to halogenated substrates like the title compound would represent a different synthetic strategy than direct coupling at the C-Br bond.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, enhanced by the electron-withdrawing effects of the aldehyde and bromo groups, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comlibretexts.org In such reactions, a nucleophile replaces a leaving group on the aromatic ring. For this molecule, the bromine atom serves as a viable leaving group.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A potent nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. The rate of these reactions is significantly influenced by the presence of electron-withdrawing groups positioned ortho and para to the leaving group, which help to stabilize the negative charge of the Meisenheimer complex. In 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, the para-aldehyde group provides such stabilization.

While specific examples of SNAr reactions on 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde are not extensively documented in readily available literature, analogous transformations on similar substrates have been reported. For instance, in the synthesis of 4-bromo-2-methoxybenzaldehyde, a related compound, 2-fluoro-4-bromobenzaldehyde, undergoes a nucleophilic aromatic substitution where a methoxide (B1231860) ion displaces the fluoride. google.com This suggests that various nucleophiles, such as alkoxides, amines, and thiolates, could potentially displace the bromine atom on 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde under appropriate conditions, such as elevated temperatures and the use of a polar aprotic solvent.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a pathway for the nucleophilic substitution of the bromo group with a wide range of nitrogen-based nucleophiles. These reactions, however, proceed via a different, organometallic catalytic cycle rather than a direct SNAr mechanism.

Modifications and Functionalization of the Ethoxyethoxy Side Chain

The 4-(2-ethoxyethoxy) group, while often introduced as a stable ether linkage, also presents opportunities for chemical modification, either through derivatization strategies or by cleavage to reveal a reactive hydroxyl group.

The nomenclature "3-Bromo-4-(2-ethoxyethoxy)benzaldehyde" indicates the presence of an ethyl group at the terminus of the side chain, meaning there is no free hydroxyl group available for direct derivatization. However, a wide range of derivatives can be synthesized by modifying the synthetic strategy for the parent compound. The core of this approach involves starting with 3-bromo-4-hydroxybenzaldehyde (B1265673) and performing a Williamson ether synthesis with various 2-alkoxyethyl halides. This allows for the introduction of diverse functionalities at the end of the ether side chain.

| Starting Material | Reagent | Resulting Side Chain |

| 3-Bromo-4-hydroxybenzaldehyde | 1-Bromo-2-methoxyethane | -O-CH₂CH₂-OCH₃ |

| 3-Bromo-4-hydroxybenzaldehyde | 1-Bromo-2-propoxyethane | -O-CH₂CH₂-O(CH₂)₂CH₃ |

| 3-Bromo-4-hydroxybenzaldehyde | 2-(Benzyloxy)ethyl chloride | -O-CH₂CH₂-OCH₂Ph |

| 3-Bromo-4-hydroxybenzaldehyde | 2-(2-Methoxyethoxy)ethyl bromide | -O-CH₂CH₂-O-CH₂CH₂-OCH₃ |

This table illustrates a synthetic strategy for creating derivatives analogous to 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde with varied side chains.

Ether linkages, such as the one in the ethoxyethoxy side chain, are generally stable but can be cleaved under specific, often harsh, conditions. masterorganicchemistry.com The most common method for ether cleavage involves treatment with strong acids, particularly hydrogen halides like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com

The reaction mechanism typically begins with the protonation of the ether oxygen atom, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion on one of the adjacent carbon atoms. The reaction can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.com For the primary carbons in the ethoxyethoxy side chain, an SN2 mechanism is expected.

Cleavage of the ether bond in 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde would be expected to yield 3-bromo-4-hydroxybenzaldehyde and a derivative of 2-ethoxyethanol (B86334). The use of excess hydrogen halide can further convert the resulting alcohol into an alkyl halide. The ethoxyethyl (EE) group is also known as a protecting group for alcohols in organic synthesis, and its cleavage is typically accomplished under acidic conditions. youtube.comsynarchive.com

Rearrangement of the ethoxyethoxy side chain itself is generally not a facile process under standard conditions due to the stability of the C-O bonds. Any significant rearrangement would likely only occur under forcing conditions that promote cleavage and subsequent reactions of the resulting fragments.

Multi-Component Reactions (MCRs) Incorporating 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for building molecular complexity. frontiersin.org The aldehyde functionality of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde makes it an excellent candidate for participation in a variety of well-known MCRs.

For example, it can serve as the aldehyde component in:

The Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. mdpi.comnih.gov

The Passerini Reaction: A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. mdpi.com

The Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to synthesize dihydropyrimidinones.

The Hantzsch Pyridine Synthesis: While classically using an aldehyde, a β-ketoester (two equivalents), and ammonia, this MCR can be adapted for various substituted aldehydes.

By employing 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde in these and other MCRs, complex molecular scaffolds that incorporate its unique substitution pattern can be rapidly assembled. This approach offers an efficient pathway to generate libraries of novel compounds for biological screening or materials science applications. The other functional groups on the molecule, such as the bromo substituent, may be carried through the reaction unchanged, providing a handle for subsequent downstream modifications.

Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Bromo 4 2 Ethoxyethoxy Benzaldehyde and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR for Structural Environment Analysis

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring atoms. The spectrum of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is characterized by signals from the aldehyde proton, the aromatic protons, and the protons of the ethoxyethoxy side chain.

Aldehyde Proton: A highly deshielded singlet appears at approximately δ 9.8-10.0 ppm. This significant downfield shift is characteristic of a proton attached to a carbonyl carbon, and its singlet nature indicates no adjacent protons. chemicalbook.com

Aromatic Protons: The trisubstituted benzene (B151609) ring gives rise to a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns are influenced by the electronic effects of the bromo, alkoxy, and aldehyde substituents. The proton ortho to the aldehyde group and adjacent to the bromine atom is expected to be a doublet, while the other two aromatic protons will show their own distinct splitting patterns.

Ethoxyethoxy Protons: The side chain produces several signals. The two methylene (B1212753) groups adjacent to the oxygen atoms (-O-CH₂-CH₂-O-) typically appear as triplets between δ 3.5 and 4.5 ppm. The ethyl group protons (-CH₂-CH₃) will present as a quartet (for the CH₂) and a triplet (for the CH₃), typically further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde This table is predictive, based on data for analogous compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

| Ar-O-CH₂ - | 4.2 - 4.4 | Triplet (t) |

| -O-CH₂ -CH₂-O- | 3.8 - 4.0 | Triplet (t) |

| -O-CH₂ -CH₃ | 3.5 - 3.7 | Quartet (q) |

| -CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment. docbrown.info

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield around δ 190-193 ppm. docbrown.inforsc.org

Aromatic Carbons: The six carbons of the benzene ring typically resonate in the δ 110-165 ppm range. oregonstate.edu The carbon attached to the bromine (C-Br) will be shifted upfield compared to the others due to the heavy atom effect, while the carbons attached to oxygen (C-O) and the aldehyde group (C-CHO) will be shifted downfield.

Ethoxyethoxy Carbons: The aliphatic carbons of the side chain appear in the upfield region of the spectrum (δ 15-70 ppm). The carbons directly bonded to oxygen atoms are found in the δ 60-70 ppm range, while the terminal methyl carbon is the most shielded, appearing around δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde This table is predictive, based on data for analogous compounds like 3-bromobenzaldehyde (B42254) and 4-methoxybenzaldehyde (B44291). rsc.orgchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 193 |

| Aromatic (C-O) | 158 - 162 |

| Aromatic (C-H) | 115 - 135 |

| Aromatic (C-CHO) | 130 - 138 |

| Aromatic (C-Br) | 110 - 115 |

| Methylene (-O-C H₂-) | 65 - 75 |

| Methyl (-C H₃) | 14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between adjacent protons in the ethoxyethoxy chain (e.g., between the -CH₂-CH₃ protons and between the two -O-CH₂-CH₂-O- methylene groups) and between neighboring aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.com It allows for the unambiguous assignment of each carbon atom that has a proton attached by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is exceptionally powerful for connecting different parts of the molecule. For instance, it would show a correlation from the aldehyde proton to the aromatic carbon C-1, and from the aromatic protons to various carbons in the ring and the side chain, confirming the substitution pattern.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used alongside ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, which aids in the complete assignment of the carbon spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde (Molecular Weight: 273.12 g/mol ), the mass spectrum would exhibit key features. bldpharm.comsigmaaldrich.com

Molecular Ion Peak (M+): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 272 and 274. This isotopic signature is definitive for the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Key Fragmentations: Aromatic aldehydes are known to undergo specific fragmentation pathways. miamioh.edu

Loss of H• (M-1): A peak at m/z 271/273 results from the loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. miamioh.edu

Loss of CO (M-29): Loss of a carbonyl group (as CO) following the loss of the hydrogen radical leads to a fragment at m/z 243/245.

Side-Chain Cleavage: The ethoxyethoxy side chain is prone to fragmentation. Cleavage can occur at the ether linkages, leading to various fragment ions that help confirm the structure of this substituent. For example, cleavage of the C-O bond between the ring and the side chain would generate a bromophenoxy radical and a corresponding cation.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bohrium.com

The IR spectrum of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde would display several characteristic absorption bands:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1710 cm⁻¹. libretexts.org The conjugation of the carbonyl group with the aromatic ring lowers the frequency from that of a typical saturated aldehyde (~1730 cm⁻¹). pressbooks.pub

C-H Stretch (Aldehyde): Two weak but characteristic bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both is a strong indicator of an aldehyde functional group. libretexts.org

C-H Stretch (Aromatic): Absorption bands for C-H bonds on the aromatic ring appear above 3000 cm⁻¹, usually in the 3020-3100 cm⁻¹ range. libretexts.org

C-H Stretch (Aliphatic): Strong absorptions corresponding to the C-H bonds of the ethoxyethoxy side chain are found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. pressbooks.pub

C-O Stretch (Ether): Strong, distinct bands corresponding to the C-O-C ether linkages will be present in the fingerprint region, typically between 1200 cm⁻¹ and 1050 cm⁻¹.

C-Br Stretch: A weak absorption for the carbon-bromine bond is expected at lower frequencies, generally in the 600-500 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1700 - 1710 | Strong |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak |

| Aromatic | C-H Stretch | 3020 - 3100 | Medium-Weak |

| Aliphatic | C-H Stretch | 2850 - 2960 | Strong |

| Ether | C-O-C Stretch | 1050 - 1200 | Strong |

| Aryl Halide | C-Br Stretch | 500 - 600 | Weak-Medium |

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

While NMR, MS, and IR provide the bulk of structural information, other advanced techniques can offer final, unambiguous confirmation, especially for establishing the solid-state structure of crystalline derivatives.

X-ray Crystallography: For crystalline derivatives of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, single-crystal X-ray diffraction provides the ultimate structural proof. This technique maps the precise three-dimensional arrangement of every atom in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions. Studies on similar benzaldehyde (B42025) derivatives have utilized X-ray crystallography to analyze crystal packing and intermolecular forces like hydrogen bonding. rsc.org

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Benzaldehyde derivatives exhibit characteristic absorption bands in the UV region due to π→π* and n→π* transitions associated with the conjugated aromatic system and the carbonyl group. journal-vniispk.ru

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) can determine the molecular formula of the parent ion and its fragments with extremely high accuracy, further confirming the elemental composition. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of derivatives. azooptics.com

Together, these spectroscopic methods provide a powerful and complementary toolkit, allowing for the complete and confident structural elucidation of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde and its related derivatives.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 2 Ethoxyethoxy Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For substituted benzaldehydes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust framework for detailed analysis. nih.gov

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, this process involves finding the minimum energy conformation of the molecule. The geometry is influenced by the electronic and steric effects of its substituents: the bromo, ethoxyethoxy, and aldehyde groups.

The aldehyde group (-CHO) connected to the benzene (B151609) ring is generally coplanar with the ring to maximize π-conjugation. However, the flexible 2-ethoxyethoxy side chain introduces several rotatable bonds, leading to a complex conformational landscape. A potential energy surface (PES) scan is typically performed by systematically rotating the dihedral angles of this chain to identify the global minimum energy conformer. Studies on similar alkoxy-substituted benzaldehydes, such as 4-ethoxy-3-methoxy benzaldehyde (B42025), have shown that the final optimized geometry is a result of the interplay between steric hindrance and stabilizing intramolecular interactions like weak hydrogen bonds. tandfonline.com For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, the most stable conformer would likely adopt a geometry that minimizes steric repulsion between the bulky ethoxyethoxy group and the adjacent bromo and aldehyde substituents, while maintaining coplanarity of the aldehyde group with the aromatic ring.

Electronic Structure Investigations (e.g., HOMO-LUMO Energies)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. nih.gov

For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ethoxyethoxy group, which possess lone pairs of electrons. The LUMO is likely to be concentrated on the electron-withdrawing aldehyde group and the π-system of the aromatic ring. uwosh.edu Computational studies on analogous compounds provide insight into the expected energy values. For instance, DFT calculations on 3-ethoxy-4-hydroxy benzaldehyde have been used to determine its FMO energies. rasayanjournal.co.inresearchgate.net A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Benzaldehydes

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 5-Bromo-2-Hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.94 | -2.31 | 4.63 | nih.gov |

| 4-(Dimethylamino) Benzaldehyde | DFT/B3LYP | -5.39 | -1.43 | 3.96 | nih.govconicet.gov.ar |

This table presents data from analogous compounds to illustrate the typical range of FMO energies for substituted benzaldehydes.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, the MEP surface would show a significant region of negative potential (red) around the carbonyl oxygen of the aldehyde group due to its high electronegativity and lone pairs. nih.govmdpi.com The oxygen atoms of the ethoxyethoxy ether linkages would also contribute to negative potential regions. Conversely, the aldehyde proton and the hydrogen atoms on the aromatic ring would exhibit positive potential (blue). mdpi.com The bromine atom can show a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential site for halogen bonding interactions, surrounded by a belt of negative potential. dtic.milresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict and help interpret vibrational spectra (Infrared and Raman). Theoretical frequency calculations can aid in the assignment of complex experimental spectra by correlating calculated vibrational modes with observed absorption bands. researchgate.net

For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, a theoretical vibrational analysis would predict characteristic frequencies for its functional groups. Key vibrational modes would include:

C=O stretch of the aldehyde group, typically a strong band in the IR spectrum around 1700 cm⁻¹.

C-H stretch of the aldehyde, usually found around 2800-2900 cm⁻¹. tandfonline.com

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching modes from the ethoxyethoxy group.

C-Br stretching vibration, expected at lower frequencies.

Calculated spectra for related molecules like 5-Bromo-2-Hydroxybenzaldehyde and 4-methoxybenzaldehyde (B44291) have shown good agreement with experimental data after applying appropriate scaling factors to the computed frequencies to account for anharmonicity and basis set limitations. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that may be difficult to observe experimentally. For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, computational studies could elucidate the pathways of various reactions.

For example, a study on the photoreduction of 4-bromobenzaldehyde (B125591) using DFT (M06-2X method) revealed solvent-dependent selectivity. nih.gov In ethanol (B145695), the carbonyl group was preferentially reduced, whereas in acetonitrile (B52724), debromination was the favored pathway. nih.gov Similar computational approaches could be applied to predict the reactivity of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde. For instance, modeling an aldol (B89426) condensation reaction would involve locating the transition state for the nucleophilic attack on the aldehyde's carbonyl carbon, providing insights into the reaction's energy barrier and kinetics. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions of Analogues

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with other molecules such as solvents or biological macromolecules. nih.gov

MD simulations of analogues of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde can provide valuable insights into its intermolecular behavior. For example, a study on various para-substituted benzaldehydes investigated their binding to human serum albumin (HSA). nih.gov The simulations revealed that the primary interaction forces were hydrogen bonding and hydrophobic interactions. nih.gov Similarly, MD simulations could be employed to study how 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde might interact with a biological target or how it self-assembles in solution. Simulations of benzoylformate decarboxylase have been used to understand how substitutions in the enzyme's active site affect its catalytic performance, a technique that could be conceptually applied to study the interactions of benzaldehyde derivatives with enzymes. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde |

| 4-ethoxy-3-methoxy benzaldehyde |

| 5-Bromo-2-Hydroxybenzaldehyde |

| 4-(Dimethylamino) Benzaldehyde |

| 3-ethoxy-4-hydroxy benzaldehyde |

| 4-methoxybenzaldehyde |

| 4-bromobenzaldehyde |

| human serum albumin |

Applications in Advanced Organic Synthesis and Chemical Research

Utilization as a Versatile Synthetic Building Block

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde serves as a highly versatile synthetic building block in organic chemistry. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The aldehyde group readily participates in a wide array of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. These reactions are fundamental in the construction of more complex molecular architectures.

The bromine atom on the aromatic ring is particularly significant as it opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, can be effectively employed to introduce a wide range of substituents at this position. uochb.czresearchgate.netacs.org This capability allows for the systematic modification of the benzaldehyde (B42025) core, enabling the synthesis of diverse libraries of compounds for various research purposes.

The ethoxyethoxy group, while often considered a simple solubilizing or modifying group, can also influence the compound's physical and chemical properties. This flexible chain can impact solubility, crystallinity, and intermolecular interactions of the resulting molecules, which can be a crucial factor in the design of new materials and biologically active compounds.

| Property | Description |

| IUPAC Name | 3-bromo-4-(2-ethoxyethoxy)benzaldehyde |

| CAS Number | 1341950-98-8 |

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| Purity | Typically available at 98% purity. |

| Storage | Recommended to be stored under refrigerated conditions. |

This interactive table provides key properties of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde. acs.org

Precursor for Complex Organic Frameworks

While direct evidence for the use of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde in the synthesis of complex organic frameworks (COFs) or metal-organic frameworks (MOFs) is not extensively documented in the readily available literature, its structural motifs suggest a strong potential for such applications. The aldehyde functionality is a common reactive group used in the formation of imine-linked COFs. By reacting with multitopic amines, the aldehyde groups can form robust, porous, and crystalline frameworks.

The bromo-substituent on the aromatic ring offers a site for post-synthetic modification of a resulting framework. This would allow for the introduction of additional functionalities within the pores of the material, tailoring its properties for specific applications such as gas storage, catalysis, or sensing. The ethoxyethoxy side chain could also play a role in modulating the framework's properties, potentially influencing its porosity and guest-host interactions.

Intermediate in the Construction of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. acs.org 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is a valuable intermediate for the synthesis of a variety of heterocyclic systems. The aldehyde group can react with a range of binucleophiles to construct different ring systems. For example, reaction with hydrazines can yield pyrazole (B372694) derivatives, while condensation with aminothiophenols can lead to the formation of benzothiazines.

Furthermore, the bromine atom can be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, after coupling a suitable partner to the bromine position, a subsequent cyclization involving the aldehyde group or a derivative thereof could lead to the formation of complex, polycyclic heterocyclic scaffolds. The synthesis of bioactive heterocycles is a major focus of modern organic chemistry, and versatile starting materials like 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde are crucial for the development of new synthetic routes. acs.org

Development of Functionalized Scaffolds for Chemical Biology Research

The development of novel molecular scaffolds is a key objective in chemical biology for the discovery of new probes and therapeutic agents. nih.govlifechemicals.com 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde provides a platform for the creation of functionalized scaffolds. The aldehyde can be used to attach the scaffold to a solid support for combinatorial synthesis or to introduce a reporter group. The bromine atom allows for the diversification of the scaffold through cross-coupling reactions, enabling the exploration of structure-activity relationships.

The ethoxyethoxy side chain can also be modified or replaced to fine-tune the physicochemical properties of the scaffold, such as its solubility and cell permeability, which are critical for its application in biological systems. The ability to systematically modify all three key components of the molecule makes it a powerful tool for generating libraries of compounds for high-throughput screening.

Role in the Synthesis of Labeled Compounds for Research Probes

The synthesis of labeled compounds is essential for a wide range of research applications, including in vitro and in vivo imaging, and metabolic studies. researchgate.net While specific examples of the direct radiolabeling of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde are not prevalent in the literature, its structure is amenable to the introduction of various labels.

For instance, the bromine atom can be replaced with a radioisotope such as bromine-76 (B1195326) or bromine-77 (B1219884) for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, respectively. Alternatively, the ethoxyethoxy group could be modified to incorporate a radiolabel, such as fluorine-18, a commonly used PET isotope. nih.gov Furthermore, the aldehyde functionality provides a handle for the attachment of fluorescent dyes or other reporter tags, creating fluorescent probes for microscopy and other imaging modalities. A general method for the synthesis of ¹¹C radiolabeled benzaldehydes has been reported, which could potentially be adapted for this compound. acs.org

Contributions to Advanced Materials Science (e.g., as a monomer or precursor)

In the field of advanced materials science, functionalized aromatic compounds are of great interest for the development of new polymers and materials with tailored properties. While specific studies on the polymerization of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde are not widely reported, its structure suggests potential as a monomer or precursor for functional polymers.

The aldehyde group can be polymerized under certain conditions, and the bromo-substituent offers a site for post-polymerization modification. This would allow for the creation of polymers with a range of functionalities, which could be useful in applications such as organic electronics, sensors, or as functional coatings. The copolymerization of substituted benzaldehydes with other monomers, like phthalaldehyde, has been shown to be a viable strategy for creating functional and degradable polymers. acs.org The ethoxyethoxy side chain would also influence the properties of the resulting polymer, such as its solubility and thermal characteristics.

Emerging Research Frontiers and Future Prospects

Sustainable and Scalable Synthetic Pathways for 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

The drive towards green chemistry is reshaping the synthesis of fine and specialty chemicals, with a focus on minimizing waste, reducing energy consumption, and eliminating hazardous substances. beilstein-journals.org For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, future research in this area is centered on developing synthetic routes that are not only environmentally benign but also economically scalable.

Current synthetic approaches often rely on traditional bromination and etherification reactions which may involve harsh conditions or hazardous reagents. Emerging research points towards several promising green alternatives:

Catalyst-Free and Solvent-Minimized Reactions: Inspired by methodologies developed for similar structures, future pathways could eliminate the need for metal catalysts and reduce solvent use. For instance, a patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes an ultrasonic-assisted reaction between 4-fluorobenzaldehyde (B137897), sodium bromide, and sodium hypochlorite (B82951) in a dichloromethane (B109758)/water system, completely avoiding a catalyst. google.com Adapting such ultrasonic or microwave-assisted approaches could lead to a more efficient and greener synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde.

Biocatalysis: A significant frontier in sustainable synthesis is the use of engineered microorganisms. Researchers have successfully engineered Escherichia coli strains capable of producing various aromatic aldehydes from simple feedstocks like glucose. mit.edunih.gov By rationally deleting specific endogenous reductase genes, the conversion of the target aldehyde to the corresponding alcohol byproduct is minimized. nih.gov Future work could involve developing a bespoke E. coli strain to synthesize 4-(2-ethoxyethoxy)benzaldehyde (B8391169) from a bio-based precursor, followed by a highly selective enzymatic or chemo-catalytic bromination step.

Safer Brominating Agents: A key aspect of greening the synthesis is replacing hazardous reagents like molecular bromine. The development and implementation of solid-supported brominating agents or in-situ generation of the brominating species are active areas of research that could yield a more sustainable process.

| Sustainable Strategy | Potential Application to Target Compound Synthesis | Key Advantages |

|---|---|---|

| Ultrasonic-Assisted Synthesis | Catalyst-free bromination of 4-(2-ethoxyethoxy)benzaldehyde using a safer bromine source. | Reduced reaction times, improved energy efficiency, avoidance of toxic catalysts. google.com |

| Biocatalysis / Fermentation | Engineered E. coli to produce the benzaldehyde (B42025) backbone from renewable feedstocks. | Use of renewable resources, reduced waste, high specificity, mild reaction conditions. nih.gov |

| Flow Chemistry | Continuous process for bromination and/or etherification steps. | Enhanced safety, better process control, improved scalability, efficient heat and mass transfer. rsc.org |

Discovery of Novel Reactivity and Catalytic Transformations

The unique combination of functional groups in 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde provides multiple handles for novel chemical transformations. Research is moving beyond its use as a simple intermediate to explore its participation in more complex and elegant catalytic reactions.

Tandem and One-Pot Reactions: A major goal in modern organic synthesis is to increase efficiency by combining multiple reaction steps into a single operation, which avoids the costly and time-consuming isolation of intermediates. liberty.edu Research into tandem reactions that could functionalize the aldehyde and then induce a subsequent cyclization or coupling reaction represents a significant frontier. liberty.edu Similarly, one-pot procedures that protect the aldehyde group in situ, allow for a cross-coupling reaction at the bromo-position, and then deprotect the aldehyde are being developed for other substituted benzaldehydes and could be applied here. acs.orgrug.nl

Catalytic Cross-Coupling: The bromo-substituent is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While these are standard reactions, future research will focus on using more earth-abundant and less-toxic metal catalysts (e.g., iron, copper, nickel) and developing catalysts that are effective at lower temperatures and loadings.

Aldehyde-Directed Reactions: The aldehyde group itself can direct reactions to other parts of the molecule. For example, Ir(III)-catalyzed ortho C-H alkylations have been demonstrated for various aromatic aldehydes, offering a pathway to introduce new substituents adjacent to the aldehyde group. researchgate.net Applying such C-H activation strategies to 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde could generate a library of novel derivatives with unique steric and electronic properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is a major technological shift in the chemical industry. rsc.org These platforms offer enhanced control, safety, and efficiency, making them ideal for the synthesis and derivatization of specialty chemicals like 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde.

Flow Chemistry: Performing reactions in a continuous flow reactor offers significant advantages, especially for reactions that are highly exothermic or involve hazardous intermediates. vapourtec.com For example, nitration or certain bromination reactions can be performed more safely in flow, with precise temperature control and minimized volumes of hazardous material at any given time. vapourtec.com The multi-step synthesis of complex molecules, including the safe handling of intermediates like diazonium salts and azides, has been demonstrated in flow systems and could be adapted for the elaboration of the 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde core. rsc.org

Automated Synthesis: Automated platforms, such as the ChemKonzert system, can perform multi-step solution-phase syntheses with high reproducibility. nih.gov Such a system could be programmed to synthesize a library of derivatives from 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde by systematically varying the reagents for cross-coupling reactions or reductive aminations. This high-throughput approach can accelerate the discovery of new molecules with desired properties, for example, in materials science or drug discovery.

Advanced Spectroscopic and Imaging Applications in Research

Beyond its role as a synthetic intermediate, the structural features of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde and its derivatives make them candidates for advanced research applications in spectroscopy and molecular imaging.

Advanced Spectroscopic Analysis: The specific substitution pattern influences the molecule's electronic environment. Advanced spectroscopic techniques can probe these effects in detail. For example, overtone spectroscopy has been used to study the effect of different substituents on the aryl C-H bond in benzaldehyde derivatives. ias.ac.in Such studies on 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde could provide fundamental insights into intramolecular interactions and substituent effects. The infrared spectrum provides a unique fingerprint for identification, with characteristic peaks for the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-H vibrations of the aldehyde group (2650-2880 cm⁻¹), and vibrations from the benzene (B151609) ring (1440-1625 cm⁻¹). docbrown.info

Chemical and Biological Imaging Probes: There is a growing need for chemical probes that can detect and image specific molecules or processes in biological systems. Aldehydes are rare in healthy tissues but are generated during processes like fibrosis and inflammation, making them valuable biomarkers. nih.gov The aldehyde group of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde could serve as a reactive handle for a probe designed to target these disease-related aldehydes. Furthermore, the ethoxyethoxy and bromo- positions provide sites for attaching fluorophores, MRI contrast agents, or other reporter groups. Research into benzothiadiazole derivatives has shown their potential as fluorescent probes for labeling and imaging various cellular components, a strategy that could be adapted by functionalizing the benzaldehyde core. acs.orgnih.gov

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry is an increasingly powerful tool for accelerating chemical research by predicting molecular properties and guiding experimental design. youtube.com For 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, computational methods are a key frontier for designing new derivatives with tailored functions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of bromination conditions. The parent compound, 4-(2-ethoxyethoxy)benzaldehyde, can be brominated using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize over-bromination . Catalysts like FeBr₃ or AlCl₃ enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts. Yield improvements (>75%) are achievable by maintaining anhydrous conditions and inert atmospheres .

Q. How can spectroscopic techniques confirm the structure of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The ethoxyethoxy group shows signals for -OCH₂CH₂O- (δ 3.6–4.0 ppm) and terminal -OCH₂CH₃ (δ 1.2–1.4 ppm). Aromatic protons adjacent to bromine exhibit deshielding (δ 7.4–8.0 ppm) .

- IR Spectroscopy : Strong C=O stretch (~1680–1700 cm⁻¹) confirms the aldehyde. Ether linkages (C-O-C) appear at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 274–276 (Br isotopic pattern) validate the molecular formula C₁₁H₁₃BrO₃ .

Q. What solvents and reaction conditions are optimal for nucleophilic substitution reactions involving the bromine atom?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions. For example, reactions with amines or thiols proceed efficiently at 60–80°C with K₂CO₃ as a base. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times while maintaining >80% yield .

Advanced Research Questions

Q. How do electronic effects of the ethoxyethoxy group influence the reactivity of the aldehyde moiety in 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde?

- Methodological Answer : The electron-donating ethoxyethoxy group reduces the electrophilicity of the aldehyde via resonance, slowing oxidation to carboxylic acids. Oxidation with KMnO₄ requires acidic conditions (H₂SO₄, 50°C) for >6 hours to achieve full conversion . Conversely, reduction with NaBH₄ in ethanol at 0°C selectively yields the benzyl alcohol derivative within 2 hours .

Q. What strategies mitigate unexpected byproducts in cross-coupling reactions (e.g., Suzuki-Miyaura) involving 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde?

- Methodological Answer :

- Protection of Aldehyde : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol and TsOH) to prevent side reactions .

- Catalyst Optimization : Use Pd(PPh₃)₄ with Cs₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours. Post-reaction, deprotection with HCl (1M) regenerates the aldehyde without decomposition .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioassays .

- Structural Confirmation : Re-analyze disputed derivatives using X-ray crystallography to verify substituent positions .

- Biological Replication : Test compounds under standardized conditions (e.g., fixed cell lines, consistent TGF-β1 concentrations) to isolate structure-activity relationships .

Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution in derivatives of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density maps, identifying para-bromination as favored due to steric hindrance from the ethoxyethoxy group. Molecular electrostatic potential (MEP) surfaces highlight nucleophilic sites for further functionalization .

Data Analysis and Experimental Design

Q. How can kinetic studies elucidate the stability of the ethoxyethoxy group under acidic or basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Monitor degradation in 1M HCl at 25°C via ¹H NMR. The ether group cleaves within 48 hours, forming 4-hydroxybenzaldehyde derivatives .

- Basic Stability : In 1M NaOH, the aldehyde undergoes Cannizzaro reaction within 12 hours, but the ethoxyethoxy group remains intact, confirmed by GC-MS .

Q. What experimental designs validate the role of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde in inhibiting TGF-β1-induced EMT?

- Methodological Answer :

- In Vitro Assays : Treat human lung fibroblasts with 10–100 µM compound for 24 hours. Quantify EMT markers (E-cadherin, vimentin) via Western blot .

- Pathway Analysis : Use phospho-Smad2/3 ELISA to confirm inhibition of Smad signaling. IC₅₀ values correlate with structural analogs lacking the ethoxyethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |